
Hexyl nitrite
Overview
Description
Hexyl nitrite is an organic compound with the chemical formula C₆H₁₃NO₂. It is an ester of hexanol and nitrous acid, and it belongs to the class of alkyl nitrites. This compound is known for its use as a recreational inhalant, commonly referred to as “poppers,” which induces a brief euphoria. It has also been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular conditions .
Preparation Methods
Hexyl nitrite can be synthesized through the esterification of hexanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Esterification Reaction: Hexanol is then reacted with the freshly prepared nitrous acid to form this compound. The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid.
Industrial production methods for this compound involve similar principles but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
Hexyl nitrite undergoes oxidation to form hexyl nitrate (C₆H₁₃NO₃) under controlled conditions. This reaction typically employs oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . The transformation involves the sequential addition of oxygen to the nitrite group:
Key Observations:
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Reaction rates depend on the strength of the oxidizer and solvent polarity.
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Products are sensitive to over-oxidation, requiring precise stoichiometric control .
Reduction Reactions
Reductive cleavage of the nitrite group yields hexanol and nitrogen oxides (NOₓ). Common reducing agents include hydrogen gas (H₂) with palladium catalysts or metal hydrides like lithium aluminum hydride (LiAlH₄) :
Notable Features:
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Reaction pathways vary with reducing conditions (e.g., acidic vs. alkaline media).
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NOₓ byproducts include NO, NO₂, and N₂O, depending on reaction kinetics .
Photolysis and Atmospheric Degradation
This compound photolyzes under UV light, producing alkoxy radicals and nitric oxide (NO) :
Environmental Impact:
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Contributes to secondary organic aerosol (SOA) formation under low-NO conditions (Table 1) .
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SOA yields increase by 64–78% in low-NO environments compared to high-NO scenarios .
Precursor | SOA Yield (Low-NO) | SOA Yield (High-NO) |
---|---|---|
n-Pentyl nitrite | 0.12 μg/m³ | None detected |
n-Hexyl nitrite | 0.85 μg/m³ | 0.52 μg/m³ |
n-Decyl nitrite | 1.32 μg/m³ | 0.74 μg/m³ |
Substitution Reactions
This compound participates in nucleophilic substitution (Sₙ2) reactions, where the nitrite group is replaced by halides or thiols :
Reactivity Trends:
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Reaction rates follow the nucleophilicity order: SH⁻ > I⁻ > Br⁻ > Cl⁻.
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Solvent polarity significantly influences transition-state stabilization .
Biochemical Interactions
This compound oxidizes hemoglobin (Hb) to methemoglobin (MetHb), impairing oxygen transport. Diabetic blood shows accelerated oxidation due to elevated glycated hemoglobin (HbA1c) levels (Table 2) .
Mechanism:
Experimental Data:
Blood Sample (HbA1c %) | MetHb Formation Time (min) |
---|---|
Normal (5.1%) | 4.2 (Calculated) |
Diabetic (12.2%) | 1.6 (Calculated) |
Correlation analysis reveals a strong inverse relationship between HbA1c levels and methemoglobinization time () .
Thermal Decomposition
This compound decomposes explosively above 130°C, producing carbon oxides and NOₓ :
Safety Notes:
Scientific Research Applications
Pharmacological Applications
Vasodilatory Effects
Hexyl nitrite acts primarily as a vasodilator, which means it causes the relaxation of blood vessels. This effect is mediated through the release of nitric oxide (NO), leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. The activation of guanylate cyclase by NO results in muscle relaxation and improved blood flow, making this compound a candidate for therapeutic applications in cardiovascular conditions such as angina pectoris .
Case Study: Diabetes and Hemoglobin Oxidation
Research has shown that this compound can induce methemoglobin formation, particularly in diabetic patients. A comparative study indicated that erythrocytes from Type 2 diabetics oxidized more rapidly than those from non-diabetics when exposed to this compound. The mean oxidation time for diabetic blood was significantly shorter (1.5 minutes) compared to non-diabetic blood (3.7 minutes), highlighting the compound's impact on red blood cell functionality in diabetic conditions .
Biochemical Research
Cellular Signaling Studies
In biochemical research, this compound is utilized to investigate cellular signaling pathways and metabolic processes. Its role as a vasodilator allows researchers to explore the effects of nitrite esters on cellular functions, gene expression, and the modulation of metabolic pathways. Studies have demonstrated that this compound influences smooth muscle cell function by increasing cGMP levels, which activates protein kinase G (PKG) and promotes muscle relaxation .
Industrial Applications
Solvent and Intermediate
this compound is employed as a solvent and an intermediate in the synthesis of various chemicals. Its properties make it suitable for use in organic synthesis, particularly in preparing other nitrite esters and related compounds. The industrial production methods for this compound involve esterification processes that are optimized for high yield and purity .
Mechanism of Action
Hexyl nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent vasodilator. Upon inhalation, this compound is rapidly absorbed into the bloodstream and metabolized to release nitric oxide. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of smooth muscle cells, particularly in blood vessels, leading to vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Hexyl nitrite is similar to other alkyl nitrites such as amyl nitrite, butyl nitrite, and isobutyl nitrite. These compounds share similar chemical structures and mechanisms of action but differ in their alkyl chain lengths and physical properties. For example:
Amyl nitrite: Has a shorter alkyl chain (C₅H₁₁NO₂) and is commonly used in medical settings for the treatment of angina.
Butyl nitrite: Has a similar alkyl chain length (C₄H₉NO₂) and is known for its slower onset and longer-lasting effects compared to this compound.
Isobutyl nitrite: Has a branched alkyl chain (C₄H₉NO₂) and is also used as a recreational inhalant.
This compound is unique in its specific balance of rapid onset and relatively short duration of action, making it particularly popular in recreational use .
Biological Activity
Hexyl nitrite, an organic compound belonging to the alkyl nitrite class, has garnered attention for its biological activities, particularly its vasodilatory effects. This article explores the compound's mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies that highlight its impact on human health.
Target and Mode of Action
this compound primarily targets vascular smooth muscle cells. Its primary mode of action is through vasodilation , which involves the relaxation of these smooth muscle cells. This relaxation is mediated by the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the cells. The resulting elevation in cGMP activates protein kinase G (PKG), which facilitates muscle relaxation and blood vessel expansion.
Biochemical Pathways
The principal biochemical pathway affected by this compound is the nitric oxide (NO) pathway . Upon administration, this compound releases NO, which diffuses into smooth muscle cells and initiates a cascade that results in vasodilation. This pathway is crucial for regulating blood flow and pressure.
Pharmacokinetics
This compound exhibits rapid pharmacokinetics characterized by a quick onset of action and a short duration. The compound is absorbed rapidly into the bloodstream after inhalation or contact with mucous membranes. Its effects are typically felt within minutes but may last only for a short period due to its volatility and metabolism.
This compound plays a significant role in various biochemical reactions:
- Vasodilatory Effects : It induces vasodilation through increased cGMP levels.
- Oxidative Stress : The compound has been shown to induce methemoglobin formation by oxidizing hemoglobin in red blood cells, particularly in diabetic patients . This process can impair oxygen transport in the blood.
Comparative Studies on Hemoglobin Oxidation
A notable study examined the effects of this compound on hemoglobin oxidation in Type 2 diabetic patients compared to non-diabetics. The results indicated that diabetic erythrocytes were oxidized at a significantly greater rate than those from non-diabetic controls (P<0.05). The mean oxidation time for diabetic blood was 1.5 ± 0.04 minutes, while it was 3.7 ± 0.05 minutes for non-diabetic blood . This suggests that individuals with higher levels of glycated hemoglobin (HbA1c) may experience enhanced oxidative stress when exposed to alkyl nitrites.
Summary of Findings
Study Parameter | Diabetic Blood (n=20) | Non-Diabetic Blood (n=20) | P-Value |
---|---|---|---|
Mean Oxidation Time | 1.5 ± 0.04 min | 3.7 ± 0.05 min | <0.05 |
These findings underscore the potential risks associated with this compound exposure in diabetic populations, highlighting the need for caution when using such compounds medically or recreationally.
Scientific Research Applications
This compound has several applications across different fields:
- Chemistry : It serves as a reagent in organic synthesis, particularly in producing other nitrite esters.
- Biology : Researchers utilize this compound to study cellular processes and signaling pathways influenced by nitrite esters.
- Medicine : Investigated for therapeutic applications in treating angina pectoris and other cardiovascular conditions due to its vasodilatory effects .
Q & A
Basic Research Questions
Q. How can researchers optimize synthesis protocols for hexyl nitrite to ensure reproducibility and high yield?
- Methodological Answer : this compound is typically synthesized via esterification of hexanol with nitrous acid under controlled acidic conditions. Key parameters include temperature (0–5°C to minimize side reactions like oxidation), stoichiometric ratios (excess nitrous acid to drive the reaction), and inert atmosphere use to prevent decomposition . Purification involves fractional distillation under reduced pressure, with characterization via FT-IR (C-O-N=O stretch at ~1650 cm⁻¹) and ¹H NMR (δ 4.3–4.5 ppm for the -O-N=O group) . Report yields, purity (GC-MS), and side products (e.g., hexyl nitrate) to ensure reproducibility .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is preferred for its sensitivity to nitro compounds. For aqueous samples, derivatization with Griess reagent followed by UV-Vis spectroscopy (λ = 540 nm) detects nitrite ions post-hydrolysis . Cross-validate results using ion chromatography (IC) with conductivity detection (detection limit: ~20 µg/L for nitrite) to address matrix interference . Include internal standards (e.g., deuterated this compound) to correct for recovery losses .
Q. How does pH and temperature influence the stability of this compound during storage?
- Methodological Answer : this compound hydrolyzes rapidly in aqueous media, especially under alkaline conditions (pH > 8). Stability studies should assess degradation kinetics via HPLC-UV at varying pH (3–9) and temperatures (4°C, 25°C, 40°C). Use Arrhenius plots to predict shelf-life, noting that decomposition products (e.g., hexanol, nitrite ions) can be quantified using ion-selective electrodes . Store samples in anhydrous solvents (e.g., acetonitrile) at –20°C with desiccants to prolong stability .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in oxidation-reduction systems be resolved?
- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., O₂ levels, solvent polarity). Design systematic studies comparing this compound’s behavior in aerobic vs. anaerobic environments using cyclic voltammetry to measure redox potentials. For example, its role as a nitric oxide (NO) donor under UV irradiation vs. thermal decomposition can be clarified using chemiluminescence NO detectors . Reconcile discrepancies by standardizing reaction conditions and reporting dissolved O₂ levels .
Q. What strategies mitigate artifacts when studying this compound’s biological activity in vitro?
- Methodological Answer : Artifacts may arise from unintended NO release or interactions with cell culture media. Use negative controls (e.g., heat-inactivated this compound) and NO scavengers (e.g., carboxy-PTIO) to isolate specific effects . Quantify intracellular nitrite/NO levels via fluorescence probes (e.g., DAF-FM) and validate with LC-MS/MS. Ensure cell viability assays (e.g., MTT) account for nitrite-induced cytotoxicity, which can confound results .
Q. How can computational models improve the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Use density functional theory (DFT) to predict hydrolysis rates and lipophilicity (logP) of derivatives. Molecular dynamics simulations can model membrane permeability, while QSAR models correlate structural modifications (e.g., branching, halogenation) with bioavailability . Validate predictions via in vitro Caco-2 cell assays and in vivo pharmacokinetic studies in rodent models .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use one-way ANOVA with Bonferroni correction for multi-group comparisons (α = 0.05) . For high variability, employ mixed-effects models to account for batch-to-batch differences in this compound purity . Report confidence intervals and effect sizes to contextualize biological significance .
Q. How should researchers address discrepancies in nitrite quantification across spectroscopic vs. chromatographic methods?
- Methodological Answer : Calibrate instruments using certified reference materials (CRMs) and cross-validate with spiked recovery experiments (target: 90–110% recovery). For UV-Vis, account for interfering chromophores via blank subtraction; for IC, use anion-exchange columns to separate nitrite from nitrate . Discrepancies >10% warrant re-evaluation of sample preparation (e.g., filtration, derivatization efficiency) .
Q. Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s vasodilatory effects in ex vivo tissue models?
- Methodological Answer : Include (1) vehicle controls (solvent-only), (2) positive controls (e.g., sodium nitroprusside), and (3) enzyme inhibitors (e.g., L-NAME for NO synthase blockade). Monitor tissue viability via contractile response to KCl. Normalize responses to baseline tension and report pre/post-treatment NO levels .
Q. How can researchers design high-throughput screens for this compound’s antimicrobial activity without confounding by pH shifts?
- Methodological Answer : Use buffered growth media (pH 7.4) and monitor pH changes post-treatment with microelectrodes. Employ resazurin-based viability assays (colorimetric) to minimize pH interference. Include pH-adjusted controls (without this compound) to isolate pH effects from antimicrobial activity .
Properties
IUPAC Name |
hexyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWGISGVDVSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213246 | |
Record name | Nitrous acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-51-7 | |
Record name | Nitrous acid, hexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrous acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl Nitrite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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